molecular formula C22H17Cl2N5O2S B12169315 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B12169315
M. Wt: 486.4 g/mol
InChI Key: BZEXZDAMPSURBV-ROTLSHHCSA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate chlorophenyl precursors.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Condensation with Furan Derivative: The final step involves the condensation of the triazole-sulfanyl intermediate with a furan aldehyde under acidic or basic conditions to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially altering the electronic properties of the compound.

    Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole or furan derivatives

    Substitution: Functionalized chlorophenyl derivatives

Scientific Research Applications

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring and chlorophenyl groups are likely involved in binding to molecular targets, while the sulfanyl and furan groups may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17Cl2N5O2S

Molecular Weight

486.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H17Cl2N5O2S/c1-14-2-11-19(31-14)12-25-26-20(30)13-32-22-28-27-21(15-3-5-16(23)6-4-15)29(22)18-9-7-17(24)8-10-18/h2-12H,13H2,1H3,(H,26,30)/b25-12-

InChI Key

BZEXZDAMPSURBV-ROTLSHHCSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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